1-[2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea
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Overview
Description
1-[2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea is a complex organic compound featuring a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea typically involves the following steps:
Formation of the Boronic Ester Group: The tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced through a reaction involving pinacolborane and an appropriate aryl halide under palladium-catalyzed conditions.
Urea Formation: The urea moiety is formed by reacting an isocyanate with an amine. In this case, the isocyanate derivative of the aryl boronic ester is reacted with isopropylamine.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea can undergo various types of reactions:
Oxidation: The boronic ester group can be oxidized to form boronic acid derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products
Oxidation: Boronic acid derivatives.
Substitution: Halogenated aromatic compounds.
Hydrolysis: Amine and carbon dioxide.
Scientific Research Applications
1-[2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea involves its interaction with molecular targets through its boronic ester and urea groups. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, while the urea group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Properties
IUPAC Name |
1-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O3/c1-11(2)19-15(21)20-14-9-8-13(10-12(14)3)18-22-16(4,5)17(6,7)23-18/h8-11H,1-7H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLHYNOHYSTGHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)NC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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